

"1,3-Olein-2-Lignocerin" in food science and nutrition

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Compound of Interest

Compound Name: **1,3-Olein-2-Lignocerin**

Cat. No.: **B3026090**

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An In-depth Technical Guide to **1,3-Olein-2-Lignocerin** in Food Science and Nutrition

Disclaimer: Scientific literature specifically detailing the food science and nutritional aspects of **1,3-Olein-2-Lignocerin** is scarce. This guide leverages available chemical data for **1,3-Olein-2-Lignocerin** and draws heavily on the extensive research conducted on a structurally analogous compound, 1,3-dioleoyl-2-palmitoylglycerol (OPO), to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. OPO is a well-studied structured triglyceride used in infant formula and serves as a valuable model for understanding the potential properties and applications of similar molecules.

Introduction

1,3-Olein-2-Lignocerin is a structured triacylglycerol (TAG) characterized by a glycerol backbone esterified with oleic acid at the sn-1 and sn-3 positions and lignoceric acid at the sn-2 position. Structured lipids, such as this one, are of significant interest in food science and nutrition due to the potential for tailored physical properties and specific physiological effects based on the identity and positional distribution of their constituent fatty acids. The presence of a very-long-chain saturated fatty acid (VLCFA), lignoceric acid, at the sn-2 position and monounsaturated oleic acid at the external positions suggests unique metabolic and functional characteristics.

Chemical and Physical Properties

Quantitative data for **1,3-Olein-2-Lignocerin** is limited. The following tables summarize its known chemical identifiers and provide a comparative overview of the physicochemical properties of its constituent fatty acids and the analogous compound OPO.

Table 1: Chemical Identifiers for **1,3-Olein-2-Lignocerin**

Identifier	Value
CAS Number	869989-78-6
Molecular Formula	C ₆₃ H ₁₁₈ O ₆
Molecular Weight	971.61 g/mol
Lipid Number	TG (18:1/24:0/18:1)

Table 2: Physicochemical Properties of Constituent Fatty Acids and OPO

Property	Oleic Acid (18:1)	Lignoceric Acid (24:0)	1,3-Dioleoyl-2-palmitoylglycerol (OPO)
Molecular Formula	C ₁₈ H ₃₄ O ₂	C ₂₄ H ₄₈ O ₂	C ₅₅ H ₁₀₂ O ₆
Molecular Weight	282.47 g/mol	368.64 g/mol	859.39 g/mol
Melting Point	13-14 °C	84.2 °C	19 °C
Boiling Point	360 °C	-	802.2 °C (predicted)
Physical State at Room Temp.	Liquid	Solid	Semi-solid/Oil

Potential Applications in Food Science and Nutrition

Based on the structure of **1,3-Olein-2-Lignocerin** and research on similar structured lipids like OPO, potential applications include:

- Infant Formula: OPO is a key component in human milk fat substitutes, designed to mimic the fatty acid profile and structure of human milk fat, which has been shown to improve fatty

acid and calcium absorption and promote gut health in infants.[1][2][3] The specific positioning of fatty acids in OPO is crucial for these benefits.[4]

- **Functional Foods and Nutraceuticals:** Structured lipids can be designed to deliver specific fatty acids for targeted health benefits. The combination of oleic acid, known for its cardiovascular benefits, and lignoceric acid, a component of brain lipids, could be explored for applications in adult nutrition.
- **Emulsion Stabilization:** The composition of triglycerides influences the stability of food emulsions. Studies on OPO have shown its potential to form stable emulsions, a desirable characteristic in many food products.[5]

Experimental Protocols

Detailed experimental protocols for **1,3-Olein-2-Lignocerin** are not readily available. The following protocols for the synthesis and analysis of the analogous structured lipid, OPO, are provided as a methodological framework.

Synthesis of Structured Triglycerides via Enzymatic Interesterification

Enzymatic interesterification is a widely used method for producing structured lipids with high specificity and under mild conditions.[6][7][8][9]

Objective: To synthesize a structured triglyceride by exchanging fatty acids at the sn-1 and sn-3 positions of a starting triglyceride with a desired fatty acid using a sn-1,3 specific lipase.

Materials:

- Starting triglyceride (e.g., tripalmitin for OPO synthesis)
- Free fatty acid for incorporation (e.g., oleic acid)
- Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)
- Organic solvent (e.g., n-hexane, optional for solvent-based system)
- Round-bottom flask

- Magnetic stirrer with heating
- Vacuum system

Protocol:

- Substrate Preparation: Combine the starting triglyceride and the free fatty acid in a molar ratio of 1:2 to 1:6 in a round-bottom flask. For a solvent-free system, the reaction is performed on the neat substrates. For a solvent-based system, add an appropriate volume of n-hexane.
- Enzymatic Reaction: Add the immobilized lipase, typically 5-15% by weight of the total substrates.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 50-65°C) with continuous stirring for a specified duration (e.g., 4-24 hours). A vacuum may be applied to remove any water produced during the reaction, which can shift the equilibrium towards synthesis.[\[10\]](#)
- Enzyme Deactivation and Removal: Stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused.
- Product Purification: The product mixture, containing the desired structured lipid, unreacted substrates, and byproducts, is then purified. This can be achieved by techniques such as short-path distillation to remove free fatty acids, followed by crystallization or chromatographic methods for further purification.

Analysis of Structured Triglycerides by HPLC

High-performance liquid chromatography (HPLC) is a common method for the separation and quantification of triglyceride isomers.[\[11\]](#)[\[12\]](#)

Objective: To quantify the concentration of a specific structured triglyceride in a lipid mixture.

Instrumentation:

- HPLC system with a pump, autosampler, and column oven

- Reversed-phase C18 column
- Detector: Evaporative Light Scattering Detector (ELSD) or UV detector (at low wavelengths like 205 nm)

Mobile Phase: A non-aqueous mobile phase is typically used. For example, a gradient of acetonitrile and isopropanol.

Protocol:

- Sample Preparation: Dissolve a known amount of the lipid sample in a suitable solvent (e.g., n-hexane or isopropanol).
- Injection: Inject the sample onto the HPLC column.
- Chromatographic Separation: Run the HPLC method with the defined mobile phase gradient and column temperature to separate the different triglyceride species.
- Detection and Quantification: The eluting compounds are detected by ELSD or UV. Quantification is performed by comparing the peak area of the target compound to a calibration curve prepared with a pure standard. The limit of detection (LOD) and limit of quantification (LOQ) for OPO analysis using ELSD have been reported to be 0.1 μg and 0.3 μg on-column, respectively.[\[12\]](#)

In Vitro Digestion Model

In vitro digestion models are used to simulate the physiological processes of lipid digestion in the gastrointestinal tract.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Objective: To assess the lipolysis of a structured triglyceride under simulated gastric and intestinal conditions.

Materials:

- Simulated Gastric Fluid (SGF) containing pepsin
- Simulated Intestinal Fluid (SIF) containing pancreatin and bile salts

- pH-stat titrator
- NaOH solution (e.g., 0.1 M) for titration
- Water bath shaker maintained at 37°C

Protocol:

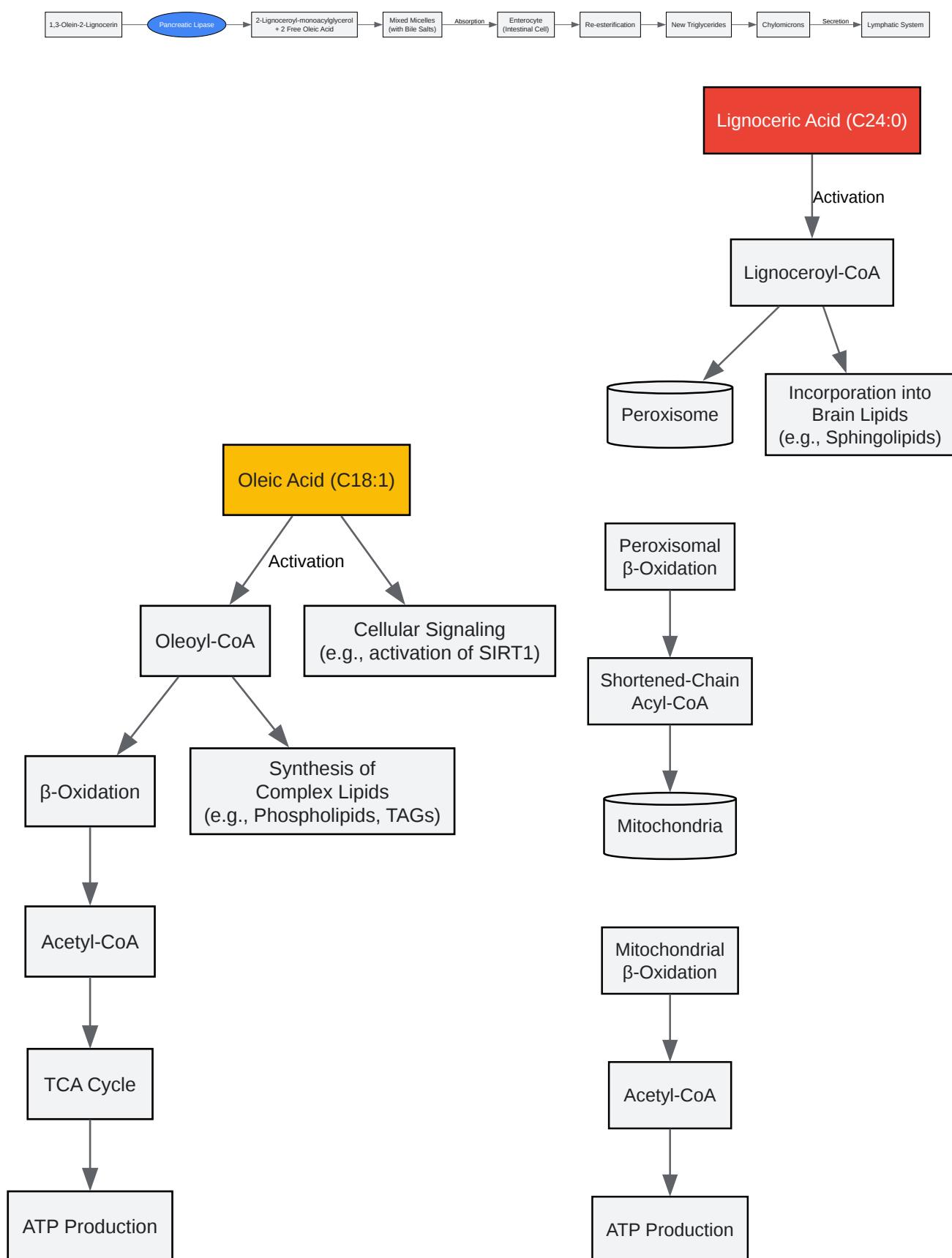
- Gastric Phase:
 - Disperse the lipid sample in the SGF.
 - Adjust the pH to mimic gastric conditions (e.g., pH 3.0).
 - Incubate at 37°C with continuous agitation for a specified time (e.g., 1-2 hours).
- Intestinal Phase:
 - Transfer the gastric chyme to a vessel containing SIF.
 - Adjust the pH to mimic intestinal conditions (e.g., pH 7.0).
 - Initiate the titration with NaOH using the pH-stat to maintain a constant pH. The consumption of NaOH is proportional to the amount of free fatty acids released.
 - Incubate at 37°C with continuous agitation for a specified time (e.g., 2 hours), continuously recording the volume of NaOH added.
- Analysis: The rate and extent of lipolysis are calculated from the NaOH consumption curve. Aliquots can be taken at different time points to analyze the composition of fatty acids, mono-, di-, and triglycerides using chromatographic methods.

Metabolic Pathways and Signaling

The metabolic fate of **1,3-Olein-2-Lignocerin** is determined by the digestion and absorption of its constituent fatty acids.

Digestion and Absorption

During digestion, pancreatic lipase, which is sn-1,3 specific, will hydrolyze the ester bonds at the outer positions of the glycerol backbone. This would release two molecules of free oleic acid and one molecule of 2-lignoceroyl-monoacylglycerol (2-LMG). These products, along with bile salts, form mixed micelles which are absorbed by the enterocytes of the small intestine. Inside the enterocytes, they are re-esterified to form new triglycerides, packaged into chylomicrons, and released into the lymphatic system.



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